molecular formula C16H22N4O2 B2799161 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea CAS No. 899947-17-2

1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea

Cat. No. B2799161
CAS RN: 899947-17-2
M. Wt: 302.378
InChI Key: KWBIWTSOLNJLOJ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea, also known as MI-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. MI-2 is a selective inhibitor of the MDM2-p53 protein-protein interaction, which plays a critical role in the regulation of the cell cycle and tumor suppression.

Scientific Research Applications

Synthesis and Chemical Applications

  • Facile Entry into Polycyclic Meridianin Analogues : A study by Časar et al. (2005) discusses the synthesis of meridianin analogues through the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various ureas, leading to new families of compounds with potential biological activities Časar et al., 2005.

  • Mannich Bases as Corrosion Inhibitors : Research by Jeeva et al. (2015) explores urea-derived Mannich bases and their role as corrosion inhibitors, demonstrating the chemical versatility of urea compounds in industrial applications Jeeva et al., 2015.

  • Key Intermediate in Novel Cannabinoid Ligands : Zhao et al. (2009) developed an efficient method for preparing a key intermediate in the synthesis of novel cannabinoid ligands, showcasing the importance of such urea derivatives in medicinal chemistry Zhao et al., 2009.

Biological and Material Science Applications

  • Cardiac Myosin Activators for Heart Failure Treatment : A study by Manickam et al. (2017) synthesized flexible urea derivatives as cardiac myosin ATPase activators, indicating their potential in treating systolic heart failure Manickam et al., 2017.

  • Synthesis of Active Metabolites for PI3 Kinase Inhibition : Chen et al. (2010) describe the synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the role of specific urea derivatives in targeted cancer therapies Chen et al., 2010.

properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-19-12-14(13-4-2-3-5-15(13)19)18-16(21)17-6-7-20-8-10-22-11-9-20/h2-5,12H,6-11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBIWTSOLNJLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea

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